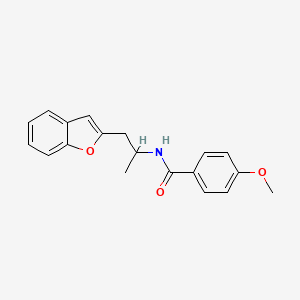

N-(1-(benzofuran-2-yl)propan-2-yl)-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

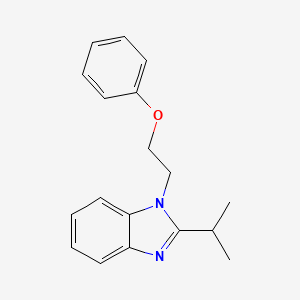

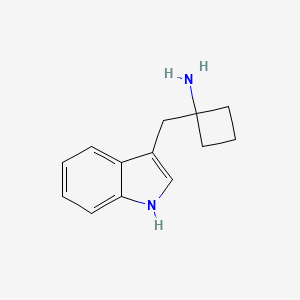

“N-(1-(benzofuran-2-yl)propan-2-yl)-4-methoxybenzamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings . It also contains a methoxy group (-OCH3) and an amide group (-CONH2), attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a methoxy group, and an amide group. The benzofuran ring is a fused ring system that is planar. The methoxy group is an electron-donating group, and the amide group can participate in hydrogen bonding .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzofuran ring might undergo electrophilic substitution reactions. The methoxy group, being an electron-donating group, could increase the electron density on the benzene ring, making it more susceptible to electrophilic attacks. The amide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the benzofuran ring could contribute to its aromaticity and stability. The methoxy group could influence its polarity and solubility in different solvents .科学的研究の応用

Toxicokinetic Studies and Analytical Toxicology

Toxicokinetic studies help in understanding drug-drug interactions, individual polymorphisms, elimination routes, and the evaluation of toxicological screening procedures. Research on novel NBOMe derivatives, including benzofuran analogues, has been conducted to explore their metabolism, plasma protein binding, and detectability in urine, which is crucial for forensic and clinical toxicologists in identifying substance abuse or intoxication cases (Richter et al., 2019).

Chemical Synthesis and Material Properties

Studies on the synthesis of benzofuran derivatives and their incorporation into polymers or other compounds highlight their potential applications in material science. For example, the synthesis and characterization of methacrylate polymers bearing chalcone side groups, derived from benzofuran compounds, show promising dielectric and thermal properties (Çelik & Coskun, 2018).

Biological Activities

Benzofuran derivatives exhibit a range of biological activities, including antimicrobial and antioxidant properties. For instance, research on the modification of benzofuran compounds to enhance their antioxidant ability demonstrates the potential for protecting DNA against oxidation, which is significant for developing therapeutic agents (Zhao & Liu, 2012).

Antimicrobial and Antituberculosis Studies

The search for new antimicrobial and antituberculosis agents has led to the exploration of benzofuran derivatives. Studies on their synthesis, characterization, and biological evaluation against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), highlight their potential as bactericidal agents (Zadrazilova et al., 2015).

Synthesis and Evaluation of Derivatives for Anticancer Activity

Research on the synthesis of new benzofuran derivatives and their evaluation for anticancer activity reveals the potential therapeutic applications of these compounds. For example, studies on the cytotoxic effects of neolignans derived from Daphniphyllum macropodum Miq. against cancer cell lines suggest the importance of these compounds in developing new anticancer drugs (Ma et al., 2017).

将来の方向性

作用機序

Target of Action

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-methoxybenzamide is a potent enhancer substance with catecholaminergic and serotoninergic activity in the brain . It is also effective against certain types of experimental cancers, showing the most promising results in case of lung cancer .

Mode of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-methoxybenzamide is quite intriguing. High doses of this compound directly inhibit the main signaling pathways, whereas low doses activate them . This dual action suggests a complex interaction with its targets that warrants further investigation.

Biochemical Pathways

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-methoxybenzamide affects major signaling pathways of non-small cell lung cancer (NSCLC) such as MAPK and Akt/mTOR . Exposure to low doses of this compound results in elevated activity of the mTOR pathway together with p16 INK-induced cell cycle arrest .

Result of Action

The result of the action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-methoxybenzamide is significant inhibition of tumor growth . This is achieved through a combination of direct inhibition of signaling pathways and induction of cell cycle arrest . The compound also has a beneficial effect on body weight, suggesting that it may at least in part be able to compensate for cancer-related wasting .

特性

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-13(11-17-12-15-5-3-4-6-18(15)23-17)20-19(21)14-7-9-16(22-2)10-8-14/h3-10,12-13H,11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLXIITXLGKSAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2693131.png)

![1-Methyl-3-prop-2-enyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2693132.png)

![[(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride](/img/structure/B2693133.png)

![3-(4-bromobenzyl)-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2693146.png)

![N-[4-(3-{[(2-ethoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2693148.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-3-carboxamide](/img/structure/B2693151.png)